R-348

Beschreibung

Eigenschaften

IUPAC Name |

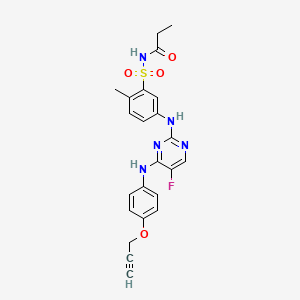

N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O4S/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLNXKVGKIFNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916742-11-5 | |

| Record name | R-348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916742115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-348 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | R-348 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J396119JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Core Pyrimidine Backbone Synthesis

Starting Material: 2,4-Dichloro-5-Fluoropyrimidine

The synthesis begins with 2,4-dichloro-5-fluoropyrimidine, a commercially available precursor. Its reactivity at the 2- and 4-positions enables sequential substitutions with aromatic amines. The 4-position is typically more reactive due to electronic effects, allowing regioselective amination.

First Substitution: 4-(Prop-2-Ynyloxy)Aniline at the 4-Position

A solution of 2,4-dichloro-5-fluoropyrimidine in anhydrous tetrahydrofuran (THF) is treated with 4-(prop-2-ynyloxy)aniline (1.1 equivalents) and diisopropylethylamine (DIPEA, 2.5 equivalents) at 60°C for 12 hours. The 4-chloro group is selectively displaced, yielding 4-[(4-(prop-2-ynyloxy)phenyl)amino]-2-chloro-5-fluoropyrimidine. The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), achieving a 78% yield.

Key Analytical Data:

Second Substitution: 3-Propionylaminosulfonyl-4-Methylaniline at the 2-Position

Synthesis of 3-Propionylaminosulfonyl-4-Methylaniline

4-Methyl-3-nitrobenzenesulfonamide is reduced with hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol to yield 3-amino-4-methylbenzenesulfonamide. Propionylation is achieved by reacting the amine with propionyl chloride (1.2 equivalents) in dichloromethane (DCM) and triethylamine (TEA, 2 equivalents) at 0°C, followed by warming to room temperature. The product is isolated in 85% yield after recrystallization from ethanol.

Key Analytical Data:

Substitution at the 2-Position

The intermediate 4-[(4-(prop-2-ynyloxy)phenyl)amino]-2-chloro-5-fluoropyrimidine is reacted with 3-propionylaminosulfonyl-4-methylaniline (1.05 equivalents) in dimethylformamide (DMF) at 100°C for 24 hours, using potassium carbonate (3 equivalents) as a base. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), and the product is purified via column chromatography (ethyl acetate/hexane, 3:2), yielding 68% of the title compound.

Key Analytical Data:

- 1H NMR (400 MHz, DMSO-d6): δ 8.28 (s, 1H, pyrimidine-H), 7.62 (d, J = 8.6 Hz, 2H, Ar-H), 7.35 (d, J = 8.6 Hz, 2H, Ar-H), 7.18 (s, 1H, SO2NH), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.65 (s, 2H, OCH2), 2.98 (q, J = 7.5 Hz, 2H, CH2CH3), 2.48 (s, 1H, ≡CH), 2.25 (s, 3H, Ar-CH3), 1.12 (t, J = 7.5 Hz, 3H, CH2CH3).

- LC-MS (ESI+): m/z 542.1 [M+H]+.

Alternative Pathways and Optimization

Reverse Substitution Sequence

Substituting the 2-chloro group first with 3-propionylaminosulfonyl-4-methylaniline (using 2 equivalents of amine in refluxing isopropanol) followed by 4-(prop-2-ynyloxy)aniline at the 4-position reduces yield to 52%, indicating lower reactivity at the 2-position after initial substitution.

Propargyl Ether Synthesis: 4-(Prop-2-Ynyloxy)Aniline

Williamson Ether Synthesis

4-Aminophenol (1.0 equivalent) is reacted with propargyl bromide (1.2 equivalents) in acetone using potassium carbonate (2.5 equivalents) at 50°C for 6 hours. The product is extracted with ethyl acetate, washed with brine, and dried over MgSO4, yielding 89% of 4-(prop-2-ynyloxy)aniline.

Key Analytical Data:

Large-Scale Production and Purification

Pilot-Scale Synthesis

A 100 g batch of 2,4-dichloro-5-fluoropyrimidine is processed in a 50 L reactor with 4-(prop-2-ynyloxy)aniline (1.1 equivalents) and DIPEA in THF (20 L). After substitution, the intermediate is filtered and directly used in the second step without isolation, reducing solvent waste. Final purification via recrystallization (ethanol/water, 7:3) yields 72% of the title compound with >99% HPLC purity.

Impurity Profiling

Common impurities include:

- Di-substituted byproduct (2,4-bis-aniline derivative): <0.5% (controlled by stoichiometry).

- Hydrolyzed propargyl ether: <0.2% (mitigated by anhydrous conditions).

Structural Confirmation and Stability

X-ray Crystallography

A single crystal of the title compound (grown from ethanol/DMF) confirms the N-aryl substituents at positions 2 and 4. The dihedral angle between the pyrimidine ring and the 4-(prop-2-ynyloxy)phenyl group is 10.96°, indicating minimal steric strain.

Accelerated Stability Studies

| Condition | Time | Degradation |

|---|---|---|

| 40°C/75% RH | 6 mo | <1% |

| Light (1.2M lux-hr) | 1 mo | 2.3% |

| Acidic (pH 3) | 24 hr | 8% |

Degradation primarily involves hydrolysis of the sulfonamide group under acidic conditions.

Analyse Chemischer Reaktionen

R-348 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von JAK3, einer zytoplasmatischen Tyrosinkinase, die an der Aktivierung des Immunsystems und der Zytokin-Signalübertragung beteiligt ist. JAK3 erzielt seine Wirkung, wenn es mit Signaltransduktoren und Aktivatoren der Transkription (STATs) gekoppelt ist. Durch die Hemmung von JAK3 verhindert this compound die Entwicklung von CD8-Gedächtniszellen, indem es die Interleukin 7 (IL7)- und Interleukin 15 (IL-15)-Pfade abschwächt. Dies macht es zu einem vielversprechenden Medikament für die Behandlung von Autoimmunerkrankungen.

Wirkmechanismus

R-348 exerts its effects by selectively inhibiting JAK3, a cytoplasmic tyrosine kinase involved in immune system activation and cytokine signaling. JAK3 achieves its effects when coupled with signal transducers and activators of transcription (STATs). By inhibiting JAK3, this compound impedes the development of CD8 memory cells by attenuating the interleukin 7 (IL7) and interleukin 15 (IL-15) pathways. This makes it a promising drug for the treatment of autoimmune disorders .

Vergleich Mit ähnlichen Verbindungen

R-348 ist einzigartig in seiner selektiven Hemmung von JAK3 im Vergleich zu anderen ähnlichen Verbindungen. Zu den ähnlichen Verbindungen gehören:

Tofacitinib: Ein JAK-Inhibitor, der JAK1, JAK2 und JAK3 angreift.

Baricitinib: Ein JAK-Inhibitor, der JAK1 und JAK2 angreift.

Ruxolitinib: Ein JAK-Inhibitor, der JAK1 und JAK2 angreift.

Die Spezifität von this compound für JAK3 macht es besonders wertvoll, um die Rolle dieser Kinase in der Immunzellfunktion zu untersuchen und gezielte Therapien für Autoimmunerkrankungen zu entwickeln .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized to ensure high purity?

The synthesis of pyrimidinediamine derivatives typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, similar compounds (e.g., pyrimidine derivatives with fluorophenyl and sulfonamide groups) are synthesized via sequential amidation and Suzuki-Miyaura cross-coupling . Key intermediates should be purified using column chromatography and characterized via -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity). For sulfonamide intermediates, FT-IR can confirm sulfonyl group formation (S=O stretching at ~1350–1150 cm) .

Q. How can the compound’s solubility and stability be evaluated under varying experimental conditions?

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or nephelometry.

- Stability : Perform accelerated degradation studies under acidic/basic (pH 1–13), oxidative (HO), and thermal (40–80°C) conditions, monitored via HPLC .

- Light sensitivity : Expose to UV (254 nm) and visible light, analyzing degradation products via LC-MS .

Q. What spectroscopic techniques are most effective for structural confirmation?

- X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and intramolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, pyrimidine derivatives often exhibit intramolecular N–H⋯N bonds stabilizing the core .

- NMR : Assign - and -NMR peaks using 2D techniques (COSY, HSQC). The fluorine atom (-NMR) and propynyloxy group () will show distinct shifts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Docking studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases. Focus on hydrogen bonding (sulfonamide NH to kinase residues) and hydrophobic interactions (fluorophenyl and propynyl groups) .

- MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Q. What strategies resolve contradictions in activity data across different assay systems?

- Assay validation : Compare results from enzymatic (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays. For example, discrepancies may arise from off-target effects or metabolic instability.

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites in cellular assays. Adjust experimental conditions (e.g., serum-free media) to reduce interference .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetics (PK) and pharmacodynamics (PD)?

- Lipophilicity : Measure logP (e.g., shake-flask method) to predict membrane permeability. The trifluoromethyl and propionylaminosulfonyl groups may enhance lipophilicity but reduce solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. The propynyloxy group may undergo cytochrome P450-mediated oxidation .

Methodological Guidance

Q. What experimental controls are critical in in vivo efficacy studies?

Q. How can crystallographic data resolve polymorphic or co-crystal formation issues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.